N-[(2,5-dimethylphenyl)sulfonyl]-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)cyclohexanecarboxamide
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Overview
Description
N-[(2,5-dimethylphenyl)sulfonyl]-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)cyclohexanecarboxamide is a complex organic compound that features a sulfonyl group attached to a dimethylphenyl ring, a dibenzofuran moiety, and a cyclohexanecarboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2,5-dimethylphenyl)sulfonyl]-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)cyclohexanecarboxamide typically involves multiple steps:
Formation of the Dibenzofuran Moiety: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Sulfonyl Group: The sulfonyl group is introduced via sulfonylation reactions, often using reagents like sulfonyl chlorides in the presence of a base.
Attachment of the Dimethylphenyl Ring: This step involves electrophilic aromatic substitution reactions to attach the dimethylphenyl group to the sulfonyl moiety.
Formation of the Cyclohexanecarboxamide Group: This can be achieved through amide bond formation reactions, typically using coupling reagents like carbodiimides.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylphenyl and dibenzofuran moieties.
Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, especially at the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Halogenating agents like bromine or chlorine, and nucleophiles like amines or alcohols.
Major Products
Oxidation: Products may include sulfoxides or sulfones.
Reduction: Products may include sulfides or thiols.
Substitution: Products depend on the specific substituents introduced, such as halogenated or alkylated derivatives.
Scientific Research Applications
N-[(2,5-dimethylphenyl)sulfonyl]-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)cyclohexanecarboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-[(2,5-dimethylphenyl)sulfonyl]-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)cyclohexanecarboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream effects on cellular pathways.
Comparison with Similar Compounds
Similar Compounds
- N-[(2,5-dimethylphenyl)sulfonyl]-N-phenylcyclohexanecarboxamide
- N-[(2,5-dimethylphenyl)sulfonyl]-N-benzylcyclohexanecarboxamide
- N-[(2,5-dimethylphenyl)sulfonyl]-N-4-methylphenylcyclohexanecarboxamide
Uniqueness
N-[(2,5-dimethylphenyl)sulfonyl]-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)cyclohexanecarboxamide is unique due to the presence of the dibenzofuran moiety, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and may contribute to its specific applications and mechanisms of action.
Properties
Molecular Formula |
C27H31NO4S |
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Molecular Weight |
465.6 g/mol |
IUPAC Name |
N-(2,5-dimethylphenyl)sulfonyl-N-(6,7,8,9-tetrahydrodibenzofuran-2-yl)cyclohexanecarboxamide |
InChI |
InChI=1S/C27H31NO4S/c1-18-12-13-19(2)26(16-18)33(30,31)28(27(29)20-8-4-3-5-9-20)21-14-15-25-23(17-21)22-10-6-7-11-24(22)32-25/h12-17,20H,3-11H2,1-2H3 |
InChI Key |
OTLUHBAUVHJNOL-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)N(C2=CC3=C(C=C2)OC4=C3CCCC4)C(=O)C5CCCCC5 |
Canonical SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)N(C2=CC3=C(C=C2)OC4=C3CCCC4)C(=O)C5CCCCC5 |
Origin of Product |
United States |
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